

# NUC-7738: A ProTide Approach to Overcoming Resistance in Advanced Cancers

Author: BenchChem Technical Support Team. Date: December 2025



A Meta-Analysis of Clinical and Preclinical Data for Researchers, Scientists, and Drug Development Professionals

**NUC-7738**, a novel ProTide derivative of 3'-deoxyadenosine (cordycepin), is emerging as a promising therapeutic agent for advanced solid tumors, particularly in treatment-resistant settings. This guide provides a comprehensive meta-analysis of available clinical and preclinical data on **NUC-7738**, offering a comparative perspective against current therapeutic alternatives and detailing the experimental methodologies that underpin these findings.

### **Overcoming the Limitations of Cordycepin**

3'-deoxyadenosine, a naturally occurring nucleoside analog, has long been recognized for its anti-cancer properties. However, its clinical development has been hindered by rapid degradation by adenosine deaminase (ADA) and inefficient intracellular activation. **NUC-7738** is a phosphoramidate ProTide designed to bypass these resistance mechanisms. Its unique structure facilitates efficient cellular uptake and intracellular conversion to the active anti-cancer metabolite, 3'-dATP, independent of nucleoside transporters and adenosine kinase.[1]

## Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Once inside the cancer cell, **NUC-7738** undergoes enzymatic cleavage by histidine triad nucleotide-binding protein 1 (HINT1) to release 3'-dAMP, which is then rapidly phosphorylated







to the active triphosphate form, 3'-dATP. This active metabolite exerts its cytotoxic effects through multiple mechanisms:

- Disruption of RNA Polyadenylation: 3'-dATP acts as a chain terminator during RNA synthesis, leading to the disruption of polyadenylation and profoundly impacting gene expression in cancer cells.[2]
- Induction of Apoptosis: NUC-7738 has been shown to be an effective pro-apoptotic agent in cancer cells.[1][3]
- Modulation of the NF-κB Pathway: The agent has demonstrated effects on the NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival.[1][3]
- Tumor Microenvironment (TME) Modulation: **NUC-7738** perturbs the TME by disrupting cancer cell metabolism, altering protein synthesis, and reducing immune evasion, potentially sensitizing tumors to immunotherapy.[2]

Below is a diagram illustrating the proposed signaling pathway of NUC-7738.





NUC-7738 Mechanism of Action

Click to download full resolution via product page

A diagram of **NUC-7738**'s proposed mechanism of action.



#### **Clinical Efficacy: The NuTide:701 Trial**

The ongoing Phase 1/2 NuTide:701 clinical trial (NCT03829254) is evaluating the safety and efficacy of **NUC-7738** as both a monotherapy and in combination with the PD-1 inhibitor pembrolizumab in patients with advanced solid tumors.[4][5]

### Combination Therapy in PD-1 Inhibitor-Resistant Melanoma

A key focus of the NuTide:701 trial has been the evaluation of **NUC-7738** plus pembrolizumab in patients with metastatic melanoma who have progressed on prior PD-1 inhibitor therapy. The results from a cohort of 12 patients have been particularly encouraging.

Table 1: Efficacy of **NUC-7738** in Combination with Pembrolizumab in PD-1 Inhibitor-Resistant Melanoma (NuTide:701)

| Efficacy Endpoint               | NUC-7738 + Pembrolizumab (n=12)           |
|---------------------------------|-------------------------------------------|
| Disease Control Rate (DCR)      | 75% (9 out of 12 patients)                |
| Objective Response Rate (ORR)   | 16.7% (2 Partial Responses)               |
| Progression-Free Survival (PFS) | > 5 months for 7 of 12 patients           |
| Notable Response                | 55% tumor volume reduction in one patient |

# Comparative Landscape: NUC-7738 vs. Alternatives in PD-1 Resistant Melanoma

The treatment landscape for patients with melanoma who have progressed on PD-1 inhibitors is challenging. The following tables provide a comparative overview of the efficacy and safety of **NUC-7738** in combination with pembrolizumab versus other therapeutic options in this patient population.

Table 2: Comparative Efficacy of Treatments for PD-1 Inhibitor-Resistant Melanoma



| Treatment                                                 | Trial                          | Objective<br>Response<br>Rate (ORR) | Disease<br>Control<br>Rate (DCR) | Median<br>Progressio<br>n-Free<br>Survival<br>(mPFS) | Median<br>Overall<br>Survival<br>(mOS) |
|-----------------------------------------------------------|--------------------------------|-------------------------------------|----------------------------------|------------------------------------------------------|----------------------------------------|
| NUC-7738 +<br>Pembrolizum<br>ab                           | NuTide:701                     | 16.7%                               | 75%                              | > 5 months<br>(for 58% of<br>patients)               | Not Reported                           |
| lpilimumab +<br>Nivolumab                                 | CheckMate<br>067<br>(subgroup) | 28%                                 | Not Reported                     | Not Reported                                         | Not Reported                           |
| Ipilimumab<br>Monotherapy                                 | Various                        | 9-12%                               | 28-67%                           | ~2.8 months                                          | Not Reached<br>(in one study)          |
| Lenvatinib +<br>Pembrolizum<br>ab                         | LEAP-004                       | 21.4%                               | 66%                              | 4.2 months                                           | 14.0 months                            |
| Tumor- Infiltrating Lymphocyte (TIL) Therapy (Lifileucel) | C-144-01                       | 31.4%                               | ~78% (SD or<br>better)           | Not Reported                                         | Not Reached                            |

Table 3: Comparative Safety of Treatments for PD-1 Inhibitor-Resistant Melanoma



| Treatment                                                | Common Grade 3/4 Treatment-Related Adverse Events (TRAEs)                                                          |
|----------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|
| NUC-7738 + Pembrolizumab                                 | Transaminitis (pembrolizumab-related), abdominal pain, diarrhea, fatigue                                           |
| Ipilimumab + Nivolumab                                   | Colitis, diarrhea, hepatitis, rash, hypophysitis<br>(Higher incidence of Grade 3/4 AEs compared<br>to monotherapy) |
| Ipilimumab Monotherapy                                   | Colitis, rash, pruritus, diarrhea                                                                                  |
| Lenvatinib + Pembrolizumab                               | Hypertension (21.4%), fatigue, diarrhea, decreased appetite, hypothyroidism                                        |
| Tumor-Infiltrating Lymphocyte (TIL) Therapy (Lifileucel) | Thrombocytopenia, anemia, febrile neutropenia (related to nonmyeloablative lymphodepletion and IL-2)               |

## **Experimental Protocols**Preclinical Studies

- Cell Viability and IC50 Determination: Cancer cell lines were treated with varying concentrations of NUC-7738 or 3'-deoxyadenosine for 48 hours. Cell viability was measured using standard assays (e.g., CellTiter-Glo®). IC50 values were calculated using non-linear regression models.[1]
- RNA Sequencing (RNA-seq): Cells were treated with NUC-7738 or 3'-deoxyadenosine at their respective IC50 and IC90 concentrations. RNA was extracted, and libraries were prepared for sequencing to analyze genome-wide transcriptional changes.[1]
- Genome-Wide Haploid Genetic Screens: Insertional mutagenesis screens were performed in haploid cells to identify genes essential for the activity of NUC-7738 and 3'-deoxyadenosine.

#### NuTide:701 Clinical Trial (NCT03829254)

The NuTide:701 study is a Phase 1/2, open-label, dose-escalation, and expansion trial.



- Phase 1: Established the recommended Phase 2 dose (RP2D) of **NUC-7738** monotherapy.
- Phase 2: Investigates NUC-7738 at the RP2D as a monotherapy and in combination with pembrolizumab in various solid tumors, including a dedicated cohort for PD-1 inhibitorresistant melanoma.[4][5]
- Dosing Regimen (Melanoma Combination Cohort):
  - NUC-7738: 1125 mg/m<sup>2</sup> administered intravenously weekly.
  - Pembrolizumab: 200 mg administered intravenously every 3 weeks.
- Assessments: Safety, tolerability, pharmacokinetics, and anti-tumor activity (per RECIST v1.1) are evaluated. Tumor biopsies are taken at baseline and on-treatment to assess pharmacodynamics and changes in the tumor microenvironment.[4]

The following diagram illustrates the general workflow of the NuTide:701 clinical trial for the melanoma combination cohort.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The Novel Nucleoside Analogue ProTide NUC-7738 Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NuCana plc ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. clinicaltrial.be [clinicaltrial.be]
- To cite this document: BenchChem. [NUC-7738: A ProTide Approach to Overcoming Resistance in Advanced Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854762#meta-analysis-of-nuc-7738-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com